2-(1-adamantyl)-N-benzylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
Adamantane derivatives have been synthesized by various methods. For example, 2-(1-Adamantyl)-4-methylphenol has been synthesized by the adamantylation of p-cresol with 1-adamantanol . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Molecular Structure Analysis
The molecular structure of adamantane is highly symmetrical and composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .
Chemical Reactions Analysis
Adamantane derivatives have been used in various chemical reactions. For example, the adamantyl substituted monomers 1-adamantyl (5a) and 3,5-dimethyl-1-adamantyl methacrylate (5b) were polymerized with a radical initiator such as AIBN in benzene .
Physical and Chemical Properties Analysis
Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .
Scientific Research Applications
Pharmacological Applications
Adamantyl benzamides, including compounds related to 2-(1-adamantyl)-N-benzylethanethioamide, have been studied for their pharmacological properties, particularly as P2X7 receptor antagonists. The P2X7 receptor is implicated in various diseases, and antagonists offer therapeutic potential. For example, derivatives of adamantanyl benzamide have shown improved metabolic stability and physicochemical properties, which are crucial for drug development. Studies have found that certain bioisosteres with adamantane modifications demonstrate superior metabolic stability, indicating their potential in enhancing the pharmacokinetic profiles of drugs (Wilkinson et al., 2017).
Material Science and Polymer Chemistry
Adamantane derivatives have also found applications in materials science, particularly in the synthesis of polymers with unique properties. Polyamide-imides containing adamantyl groups have been developed, demonstrating high thermal stability and mechanical strength. These materials are of interest for applications requiring durable and stable polymers, such as in aerospace or electronics. The synthesis of such polymers involves novel diimide-dicarboxylic acids with adamantyl groups, leading to polymers with excellent solvent resistance and thermal properties (Liaw & Liaw, 2001).
Catalysis and Chemical Synthesis
In catalysis, adamantyl derivatives are utilized to influence the stoichiometry and structure of metal-ligand complexes, facilitating reactions such as ethylene polymerization. The presence of the adamantyl group in ligands contributes to the stability and efficiency of these catalytic systems, showcasing the versatility of adamantane-based compounds in facilitating chemical transformations (Morton et al., 2000).
Bioactivity and Antiviral Applications
Further research into adamantane derivatives has revealed their bioactivity against various pathogens. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives have shown significant anti-Dengue virus activity. This highlights the potential of adamantyl compounds in developing antiviral therapies, a critical area given the global impact of viral diseases (Joubert et al., 2018).
Future Directions
Adamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Mechanism of Action
Target of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often exhibit unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It is known that adamantane derivatives like quindoline have favorable penetration through the blood-brain barrier .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives, which 2-(1-adamantyl)-N-benzylethanethioamide is a part of, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
Related adamantyl-substituted compounds have been found to inhibit cancer cell proliferation and promote the formation of different atypical tubulin assemblies .
Molecular Mechanism
It is speculated that the adamantyl group in the compound could play a significant role in its interactions with biomolecules .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, suggesting that this compound may also exhibit stability over time .
Metabolic Pathways
Related adamantane derivatives are known to undergo hydroxylation of the adamantyl ring .
Subcellular Localization
Related compounds have been found to translocate from the nucleus to the mitochondria, eliciting a proapoptotic effect in certain cells .
Properties
IUPAC Name |
2-(1-adamantyl)-N-benzylethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHXUCRQVHTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.